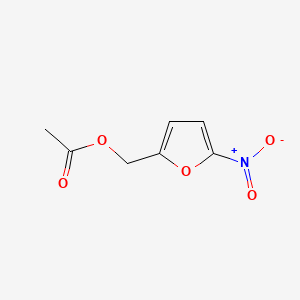

5-Nitrofurfuryl acetate

Description

Contextualization within Furan (B31954) and Nitro-Containing Heterocycle Research

Furan, a five-membered aromatic heterocycle containing a single oxygen atom, serves as the foundational structure for a vast array of organic compounds. nih.gov The introduction of a nitro group (-NO2) to the furan ring, creating a nitro-containing heterocycle, significantly alters the electronic properties and reactivity of the molecule. These nitro-substituted furans, including 5-Nitrofurfuryl acetate (B1210297), are part of a broader class of nitroaromatic compounds that have been the subject of extensive research in medicinal and synthetic chemistry. nih.govresearchgate.net The electron-withdrawing nature of the nitro group enhances the electrophilic character of the furan ring, making it susceptible to various chemical transformations. cymitquimica.com

Historical Trajectories and Foundational Discoveries in Nitrofuran Synthesis Research

The exploration of nitrofuran chemistry dates back to the mid-20th century, with foundational work establishing methods for the nitration of furan derivatives. A key breakthrough was the discovery of the therapeutic potential of nitrofuran derivatives in 1944. jst.go.jp The synthesis of many nitrofuran compounds, including the precursors to 5-Nitrofurfuryl acetate, often begins with furfural (B47365), a bio-based platform chemical derived from hemicellulose. researchgate.netnih.gov

A common and historically significant method for synthesizing nitrofuran derivatives involves the nitration of furfural. researchgate.netnih.gov However, the aldehyde group in furfural is sensitive to the harsh conditions of nitration. To overcome this, the aldehyde is often protected by converting it to a diacetate, forming furfural diacetate. researchgate.net This intermediate is then nitrated to yield 5-nitrofurfural diacetate. researchgate.netgoogle.com Subsequent hydrolysis of the diacetate can then furnish the desired 5-nitrofurfural. google.com The synthesis of nitrofurantoin (B1679001), a well-known nitrofuran antibacterial, was first patented in 1952 and the drug was introduced the following year. acs.orgwikipedia.org The development of nitrofuran-based drugs was particularly active in the 1940s and 1950s. nih.govplos.org

Significance of the 5-Nitrofuryl Moiety in Synthetic Chemistry Research

The 5-nitrofuryl moiety is a critical pharmacophore in the development of various bioactive molecules. researchgate.netnih.gov Its presence is often associated with a range of biological activities. The nitro group in the 5-position of the furan ring is crucial for the activity of many nitrofuran compounds. jst.go.jp This structural feature is a key component in the design of new therapeutic agents. acs.org

The 5-nitrofuryl group's electron-withdrawing properties influence the reactivity of the entire molecule, making it a valuable building block in organic synthesis. smolecule.comgoogle.com Researchers have incorporated this moiety into a variety of molecular scaffolds, including thiosemicarbazones, imidazo-fused azines, and azoles, to explore their chemical and biological properties. nih.govnih.gov The synthesis of these complex molecules often relies on the reactivity of the 5-nitrofuryl precursor. For instance, 5-nitrofurfural can be reacted with various amines to form Schiff bases, which are versatile intermediates for further chemical transformations. researchgate.net

Overview of Key Research Avenues for this compound

Research on this compound and related compounds primarily focuses on their synthesis and their utility as intermediates in the preparation of more complex molecules. The acetylation of 5-nitrofurfuryl alcohol to produce this compound can enhance its lipophilicity.

A significant area of investigation involves the synthesis of 5-nitrofurfural diacetate, a key precursor. google.comcphi-online.com Research has explored optimizing the nitration of furfural or furfural diacetate to improve yields and reproducibility, with some methods achieving yields of 77.8% to 85.6%. google.com Continuous flow synthesis has emerged as a modern approach to safely and efficiently produce key nitrofuran intermediates like 5-nitrofurfural. researchgate.netnih.gov

Furthermore, the 5-nitrofuryl group itself is a subject of study. Theoretical studies, for instance, have investigated the electronic properties of radicals derived from 5-nitrofuryl thiosemicarbazones. researchgate.net The chemical reactivity of the 5-nitrofuryl moiety is also exploited in the synthesis of various heterocyclic systems with potential applications in medicinal chemistry. brieflands.comnih.gov

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 5407-68-1 | C7H7NO5 | 185.134 |

| 5-Nitrofurfural diacetate | 92-55-7 | C9H9NO7 | 243.17 |

| Data sourced from multiple chemical databases. chembk.comchembk.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5407-68-1 |

|---|---|

Molecular Formula |

C7H7NO5 |

Molecular Weight |

185.13 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl acetate |

InChI |

InChI=1S/C7H7NO5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3 |

InChI Key |

PCMLAOQXILPCIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Nitrofurfuryl Acetate

Precursor Synthesis and Functionalization Strategies

The creation of 5-nitrofurfuryl acetate (B1210297) relies on robust methods for synthesizing its precursors, particularly 5-nitrofurfural. These methods are designed to carefully introduce a nitro group to the furan (B31954) ring without causing degradation and then to functionalize the molecule to yield the desired acetate.

Nitration of Furfural (B47365) and Furfuryl Derivatives to Obtain Nitrofurfurals

The nitration of furfural is a critical yet challenging step in the synthesis of nitrofuran compounds. researchgate.netnih.gov The furan ring is a delicate heteroaromatic structure that is susceptible to degradation under harsh nitrating conditions, which can lead to low yields and poor reproducibility. researchgate.netchemistryviews.orgnih.govchemrxiv.org To circumvent these issues, milder nitrating agents, such as acetyl nitrate (B79036), are often employed. researchgate.netnih.gov Acetyl nitrate is typically generated in situ from nitric acid and acetic anhydride (B1165640). google.com This approach allows for the successful nitration of the furan ring at the 5-position, paving the way for the synthesis of 5-nitrofurfural and its derivatives. chemicalbook.com The nitration product of furfural, 5-nitrofurfural, serves as a key intermediate in the preparation of a variety of nitrofuran-based active pharmaceutical ingredients. nih.govchemistryviews.org

A common and effective strategy to synthesize 5-nitrofurfural involves a three-step process of acetylation, nitration, and hydrolysis. This route is designed to protect the aldehyde group of furfural during the nitration reaction, thereby preventing its oxidation. acs.org

The process typically begins with the reaction of furfural with acetic anhydride. This step forms an intermediate, furfural diacetate, which is more stable under nitrating conditions. The nitration is then carried out, often using a mixture of nitric acid and sulfuric acid in acetic anhydride, at low temperatures (between -10°C and +10°C) to control the reaction's exothermicity and prevent side reactions. google.com This nitration step yields 5-nitrofurfural diacetate. google.comgoogle.comgoogle.com

Following the nitration, the resulting 5-nitrofurfural diacetate is hydrolyzed to yield 5-nitrofurfural. acs.org This final step removes the protecting acetyl groups, revealing the aldehyde functional group. This multi-step approach, while seemingly complex, ensures a higher yield and purity of the final 5-nitrofurfural product by protecting the sensitive aldehyde group during the aggressive nitration step. acs.org

| Step | Reagents | Key Conditions | Product |

| Acetylation | Furfural, Acetic Anhydride | - | Furfural Diacetate |

| Nitration | Furfural Diacetate, Nitric Acid, Sulfuric Acid, Acetic Anhydride | -10°C to +10°C | 5-Nitrofurfural Diacetate |

| Hydrolysis | 5-Nitrofurfural Diacetate, Water | - | 5-Nitrofurfural |

In recent years, continuous flow synthesis has emerged as a safer and more efficient alternative to traditional batch processing for the production of nitrofuran pharmaceuticals. researchgate.netchemistryviews.orgnih.govchemrxiv.org This innovative approach addresses the significant safety concerns associated with the handling of acetyl nitrate, which is known to be unstable and potentially explosive. chemrxiv.org

Continuous flow platforms enable the in situ generation of acetyl nitrate under mild conditions, immediately followed by its reaction with furfural. researchgate.netchemistryviews.orgnih.gov This method avoids the accumulation of large quantities of the hazardous nitrating agent, thereby enhancing the safety of the process. chemistryviews.org Furthermore, these systems offer a high degree of automation and integration, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.govchemrxiv.org

The efficiency of continuous flow synthesis is demonstrated by the rapid production of key nitrofuran intermediates. For instance, some systems can produce 5-nitrofurfural with high purity (90% HPLC pure) at a rate of up to 168 grams per day. thieme-connect.com This technology has been successfully applied to the synthesis of several nitrofuran active pharmaceutical ingredients, including nifuroxazide, nifurtimox (B1683997), nitrofurantoin (B1679001), and nitrofurazone (B1679002), with excellent isolated yields achieved in under five minutes. researchgate.netnih.govchemrxiv.org

| Feature | Benefit |

| In situ generation of acetyl nitrate | Enhanced safety by avoiding accumulation of explosive reagents chemistryviews.orgchemrxiv.org |

| High level of automation and integration | Precise process control and high reproducibility researchgate.netnih.govchemrxiv.org |

| Rapid synthesis times | Increased efficiency and throughput researchgate.netnih.govchemrxiv.org |

| High yields and purity | Favorable metrics for pharmaceutical production researchgate.netthieme-connect.com |

Derivatization of 5-Nitrofurfural to Form Acetates

The conversion of 5-nitrofurfural and its related compounds into acetate derivatives is a key step in the synthesis of various nitrofuran compounds. These acetate derivatives often serve as stable intermediates that can be more easily purified and handled than their aldehyde or alcohol counterparts.

5-Nitrofurfural diacetate is a crucial intermediate in the production of many nitrofuran-based pharmaceuticals. google.comfengchengroup.com Its synthesis is typically achieved through the nitration of furfural in the presence of acetic anhydride. chemicalbook.comgoogle.com In this one-pot reaction, furfural is treated with a nitrating agent, such as nitric acid, in acetic anhydride. google.com A catalyst, commonly sulfuric acid, is often employed to facilitate the reaction. google.com

The reaction conditions, including the temperature and the order of reagent addition, have a significant impact on the yield of the final product. google.com For instance, one method involves the dropwise addition of a mixture of concentrated nitric acid and sulfuric acid to acetic anhydride at a low temperature (-5 to 5 °C), followed by the addition of freshly distilled furfural. acs.org Another approach involves the simultaneous dropwise addition of furfural and a mixture of fuming nitric acid and sulfuric acid to acetic anhydride at a temperature between -10°C and +10°C. google.com

The reaction mixture is then typically treated with water, and the pH is adjusted to facilitate the precipitation of 5-nitrofurfural diacetate. acs.orggoogle.com The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol. acs.org Yields for this process have been reported to be as high as 85.6%. google.com

| Method | Reagents | Temperature | Yield |

| Method 1 | Furfural, Acetic Anhydride, Concentrated Nitric Acid, Concentrated Sulfuric Acid | -5 to 5 °C | 80% acs.org |

| Method 2 | Furfural, Acetic Anhydride, Fuming Nitric Acid, Sulfuric Acid | -10 to +10 °C | up to 85.6% google.com |

| Method 3 | Furfural, Acetic Anhydride, Concentrated Nitric Acid, Concentrated Sulfuric Acid | -3 to 3 °C | - google.com |

The synthesis of 5-nitrofurfuryl acetate can also be achieved through the direct acetylation of 5-nitrofurfuryl alcohol. This method provides an alternative route that avoids the direct handling of the more reactive 5-nitrofurfural.

One reported synthesis involves the reaction of 5-nitrofurfuryl alcohol with acetic anhydride. In this process, 5-nitrofurfuryl alcohol is added to acetic anhydride, and the mixture is then treated with concentrated nitric acid. The reaction is stirred for a period, after which the reaction mixture is poured into ice water. The pH is then adjusted to 6-7 using a sodium hydroxide (B78521) solution. The product, this compound, is then extracted using a solvent such as dichloromethane. After drying the organic layer, the solvent is evaporated to yield the final product. A yield of 93% has been reported for this method. chemicalbook.com

| Starting Material | Reagents | Key Steps | Yield |

| 5-Nitrofurfuryl Alcohol | Acetic Anhydride, Concentrated Nitric Acid, Sodium Hydroxide, Dichloromethane | 1. Addition of nitric acid to a mixture of 5-nitrofurfuryl alcohol and acetic anhydride. 2. Quenching with ice water. 3. Neutralization with sodium hydroxide. 4. Extraction with dichloromethane. | 93% chemicalbook.com |

Synthesis of Analogs and Novel Derivatives of this compound

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of analogs and derivatives. The primary approach involves the modification of the acetate group or the aldehyde precursor, 5-nitrofurfural, to introduce different functional groups and explore their impact on biological activity. These synthetic strategies are crucial for developing new compounds with enhanced efficacy and selectivity.

A significant area of research in the derivatization of the 5-nitrofuran scaffold involves the synthesis of hydrazones and semicarbazones. These compounds are typically synthesized through the condensation reaction of 5-nitrofurfural with various hydrazine (B178648) or semicarbazide (B1199961) derivatives. The resulting hydrazones and semicarbazones have been shown to possess a broad spectrum of biological activities.

The general synthetic scheme for the preparation of these derivatives involves the reaction of 5-nitro-2-furaldehyde (B57684) with a substituted hydrazide in a suitable solvent, often with acid catalysis. This reaction leads to the formation of a C=N bond, characteristic of hydrazones. The structural diversity of the resulting compounds can be readily achieved by varying the substituent on the hydrazide moiety.

| Starting Material | Reagent | Product Class | Key Reaction |

| 5-Nitro-2-furaldehyde | Substituted Hydrazides | Hydrazone Derivatives | Condensation |

| 5-Nitro-2-furaldehyde | Semicarbazide | Semicarbazone Derivatives | Condensation |

Amide and carboxylamide conjugation strategies represent another important avenue for the derivatization of the 5-nitrofuran core. These strategies typically involve the use of 5-nitro-2-furoic acid, which can be obtained from the oxidation of 5-nitrofurfural. The carboxylic acid can then be activated and coupled with a wide range of amines to form amide bonds.

The synthesis of these amide derivatives often employs standard peptide coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This approach allows for the introduction of diverse functionalities, which can modulate the physicochemical properties and biological activity of the parent compound. One method involves the activation of 5-nitro-furan-2-carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with an appropriate amine. nih.gov

| Starting Material | Activation Reagent | Coupling Partner | Product Class | Key Reaction |

| 5-Nitro-2-furoic acid | Carbonyldiimidazole (CDI) | Amines | Amide Derivatives | Amide Coupling |

| 5-Nitro-2-furoic acid | Thionyl Chloride | Amines | Amide Derivatives | Acyl Halide Formation followed by Nucleophilic Acyl Substitution |

While modifications at the 2-position of the furan ring are common, exploration of structural modifications on the furan ring itself is a more advanced strategy to create novel analogs. researchgate.net These modifications can include the introduction of substituents at other positions of the furan ring or even the replacement of the furan ring with other heterocyclic systems. nih.gov Such changes can significantly alter the electronic properties and steric profile of the molecule, potentially leading to new biological activities or improved pharmacological profiles. researchgate.netnih.gov

Late-stage functionalization of the 5-nitrofuran scaffold is a powerful tool for introducing structural diversity. researchgate.net This can involve electrophilic or nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitro group directs substitution patterns.

| Modification Strategy | Potential Reaction Type | Purpose |

| Introduction of new substituents | Electrophilic/Nucleophilic Aromatic Substitution | Modulate electronic properties and steric hindrance |

| Ring replacement | Heterocycle Synthesis | Explore bioisosteric replacements and novel scaffolds |

Methodological Advancements in Synthetic Chemistry

Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for the synthesis of nitrofuran derivatives. These methodologies aim to reduce waste, improve reaction times, and enhance safety.

Mechanochemistry, which involves conducting chemical reactions in the absence of solvents by grinding or milling, has emerged as a green and efficient alternative for the synthesis of nitrofuran derivatives. rsc.org This approach has been successfully applied to the preparation of compounds like nitrofurantoin. rsc.orgrsc.org

The key advantages of mechanochemical synthesis include the reduction or elimination of solvent use, which minimizes waste and environmental impact. rsc.org Additionally, in some cases, mechanochemical methods can lead to shorter reaction times and higher yields compared to traditional solution-phase synthesis. rsc.org

Key Features of Mechanochemical Synthesis of Nitrofuran Derivatives

Eco-friendly: Reduces or eliminates the need for organic solvents. rsc.org

Efficient: Often results in shorter reaction times and high yields. rsc.orgrsc.org

Base-free: Some procedures can be conducted without the use of a base. rsc.org

Simplified Work-up: Often requires minimal post-reaction purification. rsc.org

Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability. tcichemicals.comresearchgate.net They have been explored as alternative reaction media for the synthesis of nitrofuran derivatives. nih.gov

The use of ionic liquids can offer several benefits, including enhanced reaction rates and selectivity. researchgate.netnih.gov Furthermore, the unique solubility properties of ionic liquids can simplify product isolation and allow for the recycling of the solvent and catalyst. acs.org For instance, imidazolium-based ionic liquids have been studied for the extraction of nitrofurantoin, showcasing their utility in both synthesis and purification processes. acs.org

| Ionic Liquid Cation Examples | Common Anions | Potential Advantages in Synthesis |

| Imidazolium | Tetrafluoroborate, Hexafluorophosphate | Enhanced reaction rates, catalyst and solvent recyclability |

| Pyridinium | Chloride, Bromide | Tunable solubility properties |

| Quaternary Ammonium | Nitrate, Acetate | Environmentally benign reaction media |

Catalytic Systems for Nitrofuran Synthesis

The synthesis of nitrofurans, including the precursors to this compound, is significantly influenced by the catalytic system employed. The nitration of the furan ring is a sensitive process, as the ring is susceptible to oxidation and degradation under harsh acidic conditions. nih.govresearchgate.netchemistryviews.org Consequently, the choice of catalyst is crucial for achieving high yields and selectivity. Catalytic systems in this context can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis

The conventional and most frequently documented method for the synthesis of 5-nitrofurfural diacetate, a direct precursor to many nitrofuran compounds, utilizes a homogeneous catalytic approach. This typically involves the use of a strong mineral acid, with sulfuric acid being the most common, in conjunction with the nitrating agent. nih.govresearchgate.net

The primary role of the catalyst, such as concentrated sulfuric acid, is to facilitate the in situ formation of acetyl nitrate (CH₃COONO₂), a milder nitrating agent, from the reaction of nitric acid and acetic anhydride. researchgate.net The acetyl nitrate then acts as the electrophile in the nitration of the furan ring. While effective, this homogeneous system presents challenges in catalyst separation from the reaction mixture and potential for acid-catalyzed side reactions and product degradation. frontiersin.org

Heterogeneous Catalysis

To overcome the drawbacks of homogeneous catalysis, research has explored the use of solid acid catalysts. These heterogeneous systems offer significant advantages, including ease of separation from the product, potential for regeneration and reuse, and often improved selectivity due to shape-selective properties and tailored active sites. frontiersin.orgresearchgate.netresearchgate.net While direct studies on the heterogeneous catalytic synthesis of this compound are not extensively detailed, the principles are drawn from broader research on the catalytic nitration of aromatic and heterocyclic compounds, including other furan derivatives.

Several classes of solid acid catalysts have shown promise for electrophilic substitution reactions like nitration:

Zeolites: These crystalline aluminosilicates possess well-defined microporous structures and strong Brønsted and Lewis acid sites. frontiersin.org Zeolites like H-Beta and H-ZSM-5 are known to catalyze nitration reactions. mdpi.comosti.gov Their shape-selective nature can influence the regioselectivity of the nitration, potentially favoring the desired 5-nitro isomer. osti.gov The confined environment within the zeolite pores can stabilize reaction intermediates and prevent side reactions. frontiersin.org

Sulfated Zirconia (SZ): This material is classified as a solid superacid and is a robust catalyst for various acid-catalyzed reactions, including nitration. researchgate.netacs.orgrsc.org The strong acid sites on the surface of sulfated zirconia can effectively promote the formation of the nitronium ion (NO₂⁺) or other nitrating species, leading to efficient nitration under potentially milder conditions than traditional mixed-acid systems. researchgate.net

Carbon-Based Solid Acids: These catalysts are prepared by sulfonating carbonaceous materials, such as those derived from biomass. ncsu.edu They possess a high density of sulfonic acid groups (-SO₃H) and have been successfully used in the synthesis of furfural, demonstrating their compatibility with the furan structure. ncsu.edu Their application in the nitration of furans is a logical extension of their demonstrated catalytic activity in related transformations.

The following table summarizes the key catalytic systems relevant to nitrofuran synthesis.

| Catalytic System | Catalyst Type | Specific Example | Role in Nitrofuran Synthesis | Key Research Findings/Remarks |

|---|---|---|---|---|

| Homogeneous Acid Catalysis | Homogeneous | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of acetyl nitrate for the nitration of furfural derivatives. researchgate.net | Traditional and widely used method; effective but poses challenges in catalyst separation and can lead to side reactions. nih.govfrontiersin.org |

| Zeolite Catalysis | Heterogeneous | H-Beta, H-ZSM-5 | Potential to catalyze the direct nitration of the furan ring with high regioselectivity. frontiersin.orgmdpi.com | Offers shape selectivity, reusability, and enhanced stability. Can minimize byproduct formation. frontiersin.orgosti.gov |

| Sulfated Metal Oxides | Heterogeneous | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Acts as a strong solid acid to promote nitration, potentially under milder conditions. researchgate.netacs.org | Known as a "superacid," it shows high activity in various acid-catalyzed reactions, including nitration of other aromatics. researchgate.netrsc.org |

| Carbon-Based Solid Acids | Heterogeneous | Sulfonated Carbon Materials | Demonstrated catalytic activity for the synthesis of furfural, indicating compatibility with the furan ring system. ncsu.edu | Considered a green and sustainable catalyst option; potential for nitration of furan derivatives. ncsu.edu |

The development of advanced catalytic systems, particularly robust and recyclable solid acid catalysts, is a key area of research for making nitrofuran synthesis more efficient, selective, and environmentally benign. frontiersin.orgresearchgate.net

Computational and Theoretical Investigations of 5 Nitrofurfuryl Acetate Chemistry

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and reactivity of 5-nitrofurfuryl acetate (B1210297) and its precursors. These studies are instrumental in predicting how the molecule will behave in chemical reactions.

The synthesis of 5-nitrofurfuryl acetate often proceeds via the nitration of a furfural (B47365) derivative. Conceptual Density Functional Theory (CDFT) has been employed to evaluate the reactivity of these precursors. A key question in the synthesis is whether furfural itself or its protected form, furfural diacetate, is the species that undergoes nitration.

Table 1: Calculated Nucleophilicity of Furfural and Furfural Diacetate mdpi.com

| Compound | Global Nucleophilicity (N) in eV | Local Nucleophilicity at C-5 (N₅) |

| Furfural | 1.90 | 0.46 |

| Furfural Diacetate | 2.19 | 0.60 |

| Data calculated using Conceptual Density Functional Theory (CDFT). |

Substituents on the furan (B31954) ring profoundly influence the molecule's reactivity. The formation of this compound involves key substituents whose effects have been rationalized through theoretical principles.

The aldehyde group in the precursor, furfural, is a deactivating group, which hinders direct electrophilic aromatic substitution. mdpi.com This is why the aldehyde is often protected as a diacetate. The diacetate group is less deactivating, making the furan ring more susceptible to nitration. mdpi.com

Once the nitro group is introduced at the 5-position, it exerts a strong electron-withdrawing effect. dntb.gov.uamdpi.com In aromatic systems, the nitro group is known to be a powerful deactivating group for electrophilic substitution reactions, making the ring significantly less reactive than benzene (B151609). mdpi.comrsc.org This deactivating nature is due to the group's ability to destabilize the positively charged carbocation intermediate formed during the reaction. dntb.gov.ua While these principles are well-established for benzene derivatives, they provide a strong framework for understanding the reactivity of the substituted furan ring in this compound and its derivatives.

Molecular Dynamics Simulations to Elucidate Interactions

While specific molecular dynamics (MD) simulations for this compound were not found, this computational technique is widely applied to study closely related nitrofuran compounds, particularly their interactions with biological macromolecules. rsc.orgportlandpress.comnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions that static models cannot capture. nih.gov

For instance, MD simulations have been used to investigate how nitrofuran antibiotics, such as nitrofurantoin (B1679001), bind to enzymes like nitroreductases. portlandpress.com These simulations revealed that the binding orientation of the nitrofuran within the enzyme's active site can depend on the oxidation state of the enzyme's flavin mononucleotide (FMN) cofactor. dntb.gov.uaportlandpress.com This highlights the importance of computational studies in understanding potentially productive versus inhibitory binding modes. portlandpress.com

In other studies, MD simulations have been combined with docking to explore the interactions of nitrofuran derivatives with proteins like bovine serum albumin (BSA). rsc.org These theoretical investigations showed that the binding is spontaneous and primarily driven by hydrogen bonds and van der Waals forces. rsc.org The simulations can also reveal conformational changes in the protein upon ligand binding, such as a decrease in α-helix content. rsc.org Such studies are crucial for drug design, helping to optimize the interactions between a small molecule and its biological target. nih.govnih.gov

Prediction of Reaction Pathways and Intermediates

The synthesis of this compound is built upon the formation of its key precursor, 5-nitrofurfural diacetate. Theoretical and experimental studies have been crucial in mapping the complex reaction network involved in this process. The direct nitration of furfural is challenging due to the fragile nature of the molecule under harsh nitrating conditions. acs.org

The accepted pathway involves the nitration of furfural diacetate. mdpi.comnih.gov The process typically begins with the simultaneous addition of furfural (which is converted in situ to the diacetate) or a solution of furfural diacetate and a nitrating mixture (nitric acid and sulfuric acid) to acetic anhydride (B1165640) at low temperatures. nih.gov

Key steps in the predicted reaction pathway:

Protection: The aldehyde group of furfural is protected by reacting it with acetic anhydride to form furfural diacetate. nih.gov

Nitration: The more reactive furfural diacetate intermediate is then nitrated using a mild nitrating agent like acetyl nitrate (B79036), which can be generated in situ. mdpi.comacs.org Computational studies confirm that furfural diacetate is the species that is nitrated. mdpi.com The reaction yields 5-nitrofurfural diacetate. mdpi.comnih.gov

Isolation: The product, 5-nitrofurfural diacetate, is then isolated from the reaction mixture. researchgate.net This compound serves as a direct precursor to this compound and other nitrofuran derivatives.

In some related reactions of nitrofurans, such as the reaction of 5-nitrofurfuryl bromide with bases, anion-radical mechanisms have been proposed, leading to different products depending on the reaction conditions. This indicates the potential for multiple reaction pathways for this class of compounds.

Theoretical Frameworks for Deacylation and Nitration Processes

The nitration and subsequent deacylation processes are central to the synthesis of many nitrofuran compounds. Theoretical frameworks provide the basis for understanding and optimizing these reactions.

The nitration of furfural diacetate has been studied computationally using DFT with the Gaussian 16 software package. mdpi.com A specific level of theory, B3LYP‐GD3BJ/6–31+G*//M08HX/6–311++G**, was used to model the reaction in an acetic anhydride solvent environment. mdpi.com This type of high-level computational approach allows for the investigation of transition states and reaction energetics, providing a detailed mechanistic picture that complements experimental findings. The use of acetyl nitrate, often generated in situ from nitric acid and acetic anhydride, is a key strategy to achieve milder nitration conditions suitable for the sensitive furan ring. mdpi.comacs.org

Following nitration, the diacetate group must be removed to yield the desired aldehyde or alcohol. The deacylation of 5-nitrofurfural diacetate is typically achieved through hydrolysis, for example, by treatment with concentrated aqueous solutions of sulfuric acid at elevated temperatures. nih.gov Theoretical considerations for this step would involve modeling the acid-catalyzed hydrolysis of the ester groups, a fundamental reaction in organic chemistry.

Investigation of Biological Interactions in Preclinical and Research Models

Mechanistic Studies of Antimicrobial Interactions

The antimicrobial properties of 5-Nitrofurfuryl acetate (B1210297) are rooted in its identity as a nitrofuran derivative. ontosight.ai The core of its activity lies in the reduction of its nitro group within microbial cells, a process that generates highly reactive intermediates. These intermediates are cytotoxic, leading to widespread damage to essential cellular components and ultimately inhibiting microbial growth. ontosight.ai

Once activated, 5-Nitrofurfuryl acetate and other nitrofurans interfere with fundamental cellular processes. The reactive intermediates formed from the reduction of the nitro group are known to damage bacterial DNA and proteins. ontosight.ai This disruption extends to the inhibition of RNA and protein biosynthesis. nih.gov Specifically, these reactive molecules can interact with ribosomal proteins and other macromolecules, which disrupts essential cellular functions and leads to bacterial cell death. The broad mechanism of action involves the generation of intermediates like nitro-anion-free radicals and hydroxylamine, which can bind non-specifically to ribosomes, thereby inhibiting the synthesis of DNA, RNA, and proteins. researchgate.net

Research has demonstrated the efficacy of nitrofuran derivatives against a range of pathogens in laboratory settings.

Mycobacterium tuberculosis : While specific data for this compound is limited, related nitrofuran compounds have shown activity against M. tuberculosis. For instance, a study screening various compounds identified a natural product, damnacanthal, with a minimum inhibitory concentration (MIC) of 13.07 μg/mL against M. tuberculosis. nih.gov Other studies have explored the antimycobacterial potential of essential oils, showing varying MICs. scielo.br The evaluation of plant extracts has sometimes shown resistance in M. tuberculosis strains. nih.gov

Candida albicans : The antifungal activity of nitrofuran derivatives has been documented. For example, certain synthesized arylsemicarbazones, which include nitrofural, showed potent antifungal activity against C. albicans with MIC values ranging from 8–32 μg/mL. mdpi.com

Trypanosoma brucei and Trypanosoma cruzi : Nitrofuran compounds have shown significant activity against trypanosomatids. Novel 5-nitro-2-furancarboxylamides have demonstrated potent trypanocidal activity, proving to be approximately 1000-fold more potent than the reference drug nifurtimox (B1683997) against T. brucei in vitro. acs.org Other studies on 5-nitrofurans against T. cruzi have identified derivatives with high and selective activity, with IC50 values in the low micromolar to sub-micromolar range against the intracellular amastigote forms of the parasite. nih.gov The mechanism in these parasites can involve oxidative stress and the inhibition of sterol biosynthesis. nih.govnih.gov

| Pathogen | Compound Class/Example | Activity Metric (MIC/IC50) | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | Damnacanthal (Natural Product) | MIC: 13.07 µg/mL | nih.gov |

| Candida albicans | Arylsemicarbazones (Nitrofural derivatives) | MIC: 8–32 µg/mL | mdpi.com |

| Trypanosoma brucei | 5-nitro-2-furancarboxylamides | ~1000x more potent than nifurtimox | acs.org |

| Trypanosoma cruzi | Heteroallyl-containing 5-nitrofuranes | Low µM to sub-µM IC50 | nih.gov |

The activation of this compound is critically dependent on nitroreductase (NTR) enzymes, which are particularly effective in hypoxic (low-oxygen) conditions common in solid tumors and microbial environments. nih.gov These enzymes catalyze the reduction of the nitro group to generate the cytotoxic reactive species. nih.govdrugbank.com

There are two main types of nitroreductases:

Type I nitroreductases , which are oxygen-insensitive, perform a two-electron reduction of the nitro group, creating reactive nitroso and hydroxylamino derivatives. nih.gov

Type II nitroreductases are oxygen-sensitive and catalyze a one-electron reduction to a nitro anion radical. nih.gov In the presence of oxygen, this radical is rapidly oxidized back to the original nitro compound, rendering it harmless. However, under hypoxic conditions, this does not occur, allowing the toxic effects to manifest. nih.gov This differential activation makes nitrofurans like this compound selective for hypoxic environments. nih.govnih.gov

Exploration of Anti-inflammatory Activity in Experimental Models

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided results, research into related structures and general experimental models for inflammation provides context. For instance, the anti-inflammatory activity of compounds is often evaluated using models like 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. mdpi.comub.edu In such models, the reduction of edema is a key indicator of anti-inflammatory effect. mdpi.comscielo.br Studies on other molecules, such as benzofuran (B130515) derivatives and date fruit extracts, have demonstrated significant anti-inflammatory activity by reducing inflammatory mediators and suppressing swelling in animal models. nih.govpan.olsztyn.pl These established methodologies could be applied to investigate the potential anti-inflammatory profile of this compound.

Interactions with Biochemical Pathways in Model Organisms

The biological activity of this compound extends to interactions with fundamental biochemical pathways, particularly those related to metabolism.

The acetate moiety of this compound suggests potential interactions with acetate metabolism. Acetate itself is a key biomolecule at the crossroads of metabolism and signaling. frontiersin.org It is known that acetate metabolism is dynamic and responsive to physiological conditions. frontiersin.org For example, in the heart, high concentrations of acetate can impair fatty acid metabolism, leading to decreased ATP production and reduced contractile function. nih.gov In E. coli, acetate is not just a metabolic byproduct but also a co-substrate and a global regulator of glucose metabolism, influencing both glycolysis and the TCA cycle at a transcriptional level. elifesciences.org Studies using inhibitors on neurons and astrocytes have shown that these cells can utilize acetate for lipid synthesis, especially under metabolic stress, by activating cytosolic acetyl-CoA synthetase. scielo.org.co This indicates that the acetate component of this compound could potentially influence cellular energy and lipid metabolism.

Photo-induced Biological Effects in In Vitro Systems

Exposure to ultraviolet (UV) light can activate certain nitrofuran compounds, leading to distinct biological effects. Research in this area has focused on understanding the phototoxicity of these compounds, particularly their ability to induce DNA damage and covalently bind to biological macromolecules like proteins upon photoactivation.

Studies have demonstrated that 5-nitrofurfural (NFA) is phototoxic in bacterial test systems. nih.govptfarm.pl When exposed to light, NFA can induce repairable DNA damage in bacteria such as Escherichia coli. nih.govresearchgate.net This effect is considered significant in the context of understanding the mechanisms behind skin reactions and other potential toxicities associated with nitrofuran therapy. nih.govptfarm.pl

The phototoxicity appears to be mediated, at least in part, by a major photodecomposition product of NFA, identified as 5-hydroxymethylene-2(5H)-furanone (HMF), which is also capable of inducing DNA damage. nih.govptfarm.pl

Table 2: Summary of Photo-induced DNA Damage by 5-Nitrofurfural in Bacterial Systems

| Compound | Test System | Biological Effect | Implicated Photoproduct | Source |

|---|---|---|---|---|

| 5-Nitrofurfural (NFA) | Escherichia coli | Phototoxicity | 5-hydroxymethylene-2(5H)-furanone (HMF) | nih.gov |

A significant photo-induced biological effect of nitrofurans is their ability to covalently bind to proteins. Research investigating allergic reactions to the urinary antiseptic nitrofurantoin (B1679001) (NFT) has explored the formation of conjugates with plasma proteins as a potential first step in triggering an immune response. researchgate.netnih.gov

Upon irradiation with UV-A light, both nitrofurantoin and its photoproduct, 5-nitrofurfural, were shown to bind efficiently and irreversibly to albumin. nih.gov This photobinding was substantial, reaching levels of up to 50 nmol per milligram of protein. researchgate.netnih.gov The primary targets for this covalent binding on the protein were identified as amino groups and, to a lesser degree, thiol groups. nih.gov This modification of plasma proteins by photoactivated nitrofurans is hypothesized to be a potential trigger for immunological responses in vivo, possibly explaining the mechanisms behind light-activated allergic reactions to these compounds. nih.gov

Table 3: Research Findings on Photo-induced Binding of Nitrofurans to Protein

| Compound(s) Studied | Target Protein | Key Findings | Potential Consequence | Source |

|---|---|---|---|---|

| Nitrofurantoin (NFT) | Albumin (plasma protein) | Efficient irreversible binding upon UV-A irradiation. | Trigger for immunological responses. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Nitrofurfuryl Acetate Derivatives

Correlating Structural Modifications with Research Outcomes

The biological profile of nitrofuran derivatives is highly sensitive to their chemical structure. Even minor alterations to the nitrofuran core, the acetate (B1210297) group, or other substituents can lead to dramatic shifts in potency and even the nature of the biological effect.

A foundational principle in the SAR of nitrofurans is the critical placement of the nitro (NO₂) group. Research consistently demonstrates that the presence of the nitro group at the 5-position of the furan (B31954) ring is indispensable for the antibacterial activity of this class of compounds. nih.govasm.orgtaylorandfrancis.com This specific positioning is a common feature among nitrofuran antibiotics and is considered a primary determinant of their mechanism of action. taylorandfrancis.comnih.gov The strong electron-withdrawing nature of the 5-nitro group is believed to be essential for the molecule's bioactivation through enzymatic reduction within target cells, a process that generates reactive cytotoxic intermediates. nih.govnih.govresearchgate.net Derivatives where the nitro group is absent or located at a different position on the furan ring generally lack the characteristic biological activity associated with 5-nitrofurans. researchgate.net

The side chain at the 2-position of the furan ring, which includes the acetate moiety in 5-nitrofurfuryl acetate, plays a crucial role in modulating the compound's properties and interactions. The acetate group itself can influence factors like solubility and lipophilicity. For instance, the acetylation of the parent alcohol (5-nitrofurfuryl alcohol) to form this compound enhances lipophilicity.

Research into the functional importance of the acetate group has yielded context-dependent findings. In a study on the inhibition of platelet aggregation, 5-nitro-2-furaldehyde (B57684) diacetate was found to be a potent inhibitor, whereas 5-nitro-2-furfuryl acetate was essentially inactive. nih.gov This suggests that the nature of the linkage and the groups attached to the furan ring are critical. Replacing the diacetate with longer alkyl chains, such as in 5-nitro-2-furaldehyde dipropionate or 5-nitro-2-furaldehyde dibutyrate, also resulted in inactive compounds, highlighting a specific structural requirement for the observed effect in that particular assay. nih.gov Conversely, in other contexts, the conversion of an ester linkage to an amine or aromatic ring has been shown to cause a significant drop in antibacterial activity, indicating the importance of the ester group in some derivatives. ijabbr.com

| Compound | Observed Effect (Primary ADP-Induced Platelet Aggregation) | Source |

|---|---|---|

| 5-Nitro-2-furaldehyde diacetate | Potent Inhibitor | nih.gov |

| 5-Nitro-2-furfuryl acetate | Essentially Inactive | nih.gov |

| 5-Nitro-2-furaldehyde diproprionate | Essentially Inactive | nih.gov |

| 5-Nitro-2-furaldehyde dibutyrate | Essentially Inactive | nih.gov |

Beyond the core nitrofuran and the acetate group, the addition of other substituent groups provides a powerful tool for fine-tuning biological potency. SAR studies on various 5-nitrofuran scaffolds have revealed that different substituents can profoundly impact activity.

In a series of 5-nitro-2-furancarboxylamide analogues designed for trypanocidal activity, modifications to a peripheral phenyl ring led to significant changes in potency. acs.org For example, extending a para-alkoxy chain from a methoxy (B1213986) group to an allyloxy group resulted in the most active compound in the series, with an EC₅₀ value against T. brucei of 2.4 ± 0.3 nM. acs.orgscispace.com In contrast, introducing a para-hydroxy group led to a significant reduction in activity. acs.orgscispace.com These findings underscore the sensitivity of the biological target to the size, length, and electronic properties of the substituent.

Quantitative structure-activity relationship (QSAR) studies have further formalized these observations. For certain sets of antibacterial nitrofuran derivatives, QSAR equations showed that electronic factors, described by the Hammett substituent constant (σ), had a significant negative contribution to the inhibitory concentration (IC₅₀), while hydrophobic factors played no important role. researchgate.netnih.govacs.org This implies that substituents with strong electron-withdrawing properties can influence the molecule's reduction potential, a key step in its bioactivation. nih.govacs.org

The following table summarizes SAR findings for a series of trypanocidal 5-nitro-2-furancarboxylamide analogues, illustrating the impact of substituents on potency. acs.org

| Analogue | Key Substituent Modification | EC₅₀ against T. brucei (nM) | Source |

|---|---|---|---|

| 22o | para-methoxy | 7.8 ± 0.3 | acs.org |

| 22s | para-allyloxy | 2.4 ± 0.3 | acs.org |

| 22q | para-hydroxy | >1000 | acs.org |

| 22l | meta-CF₃ | 4.0 ± 0.2 | acs.org |

| 22p | meta-CH₃ | >20 | acs.org |

Rational Design Principles for Novel Nitrofuryl Compounds in Research

The insights gained from SAR studies form the bedrock of rational drug design. This modern approach seeks to develop new, more effective, and selective compounds based on a deep understanding of the biological target and the chemical features required for interaction. frontiersin.org For nitrofuryl compounds, this process involves several key principles.

A primary strategy is target-based design. conicet.gov.ar Researchers first identify a critical enzyme or pathway within a target organism, such as the trypanothione (B104310) reductase in Trypanosoma cruzi. conicet.gov.arnih.gov With the target identified, novel nitrofuran derivatives are then designed and synthesized with the specific aim of inhibiting that target. conicet.gov.arnih.gov Computational methods like docking analysis are often employed to predict how a newly designed molecule might bind to the active site of the target enzyme, allowing for the in-silico screening of potential candidates before undertaking their synthesis. conicet.gov.arnih.gov

Another principle is the modification of a known active scaffold. Starting with a compound that has desirable activity, medicinal chemists create a series of analogues by making systematic structural changes. acs.orgnih.gov The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For example, based on the SAR of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, novel compounds were designed and synthesized that showed 25-30-fold greater activity than the reference drug benznidazole (B1666585) against T. cruzi. nih.gov

This rational approach allows for the creation of multifunctional agents by combining the nitrofuran pharmacophore with other bioactive ligands into a single molecule. frontiersin.org This can lead to compounds that affect multiple parasitic targets or have enhanced mechanisms of action. frontiersin.org The overarching goal is to move beyond random screening and toward a more directed and efficient discovery process for new therapeutic agents based on the 5-nitrofuran scaffold. conicet.gov.ar

Environmental Research Perspectives on 5 Nitrofurfuryl Acetate and Nitrofuran Compounds

Abiotic Degradation in Aquatic Environments

Abiotic degradation, which includes processes like photodegradation and hydrolysis, plays a significant role in the transformation of organic chemicals in the environment without the involvement of microorganisms. mdpi.com These processes are influenced by various environmental factors and are key to determining the stability and persistence of compounds like nitrofurans in aquatic ecosystems. mdpi.com

Photodegradation, or photolysis, is a primary pathway for the breakdown of chemical compounds in surface waters when exposed to sunlight. The kinetics of this process, often following first-order or pseudo-first-order models, describe the rate at which the compound degrades. researchgate.netnih.gov For nitrofuran compounds, photolysis can be a significant route of transformation. researchgate.net

Research on nitrofurantoin (B1679001), a related nitrofuran, shows that its direct photolysis in ultrapure water follows first-order kinetics with a rate constant (k) of 0.0176 min⁻¹. researchgate.net However, the rate can be slower in natural waters, such as river water (k = 0.0088 min⁻¹), due to the presence of dissolved organic matter that can absorb light or scavenge reactive species. researchgate.net The quantum yield, a measure of the efficiency of the photochemical process, for nitrofurantoin photodegradation is highest in acidic conditions (pH 4) and decreases at higher pH values. researchgate.net

The mechanism of nitrofuran photodegradation can be complex, involving several initial processes such as the opening of the heterocyclic ring, subsequent hydrolysis, nucleophilic aromatic photosubstitution, and the cleavage of nitrogen-nitrogen bonds where applicable. researchgate.net Studies on other organic compounds have shown that photolysis can lead to a range of transformation products, including hydroxylated species. nih.gov Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂), can significantly accelerate the degradation of organic pollutants by generating highly reactive hydroxyl radicals. nih.govshd-pub.org.rs Under these conditions, the complete degradation of nitrofuran compounds can be achieved in much shorter timeframes. mdpi.com

Table 1: Photodegradation Data for Nitrofurantoin in Different Water Matrices

| Water Matrix | Rate Constant (k) (min⁻¹) | Quantum Yield (φ) at pH 4 |

|---|---|---|

| Ultrapure Water | 0.0176 | 0.2047 |

| River Water | 0.0088 | Not Reported |

| Synthetic Wastewater | 0.0154 | Not Reported |

Data sourced from a study on nitrofurantoin photodegradation. researchgate.net

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. mdpi.com It is a key abiotic degradation pathway for many organic compounds in aquatic environments, with its rate being highly dependent on environmental conditions such as pH and temperature. mdpi.comresearchgate.netucl.ac.uk

For nitrofuran antibiotics like nitrofurantoin, hydrolytic degradation is significantly influenced by pH and temperature. researchgate.net Studies have demonstrated that nitrofurantoin is most stable in acidic conditions and at lower temperatures. researchgate.net The degradation follows first-order kinetics, with half-lives ranging from just 0.5 days in alkaline conditions (pH 9) at 60°C to as long as 3.9 years in acidic conditions (pH 4) at 20°C. researchgate.net This indicates that under certain environmental conditions, the compound can persist for extended periods. researchgate.net The activation energy (Ea) for the hydrolysis of nitrofurantoin has been calculated to be 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9. researchgate.net

The degradation rate increases significantly with temperature. For nitrofurantoin, the hydrolysis rate constant increases by a factor of 3.4 to 3.9 for every 10°C rise in temperature, depending on the pH. researchgate.net The mechanism of hydrolysis also varies with pH, involving processes such as the cleavage of the heterocyclic non-aromatic ring and protonation of the molecule followed by bond cleavage. researchgate.net

Table 2: Half-life of Nitrofurantoin Hydrolysis at Different pH and Temperatures

| Temperature (°C) | pH 4 | pH 7 | pH 9 |

|---|---|---|---|

| 20 | 3.9 years | 1.1 years | 23.7 days |

| 40 | 114.6 days | 29.2 days | 2.2 days |

| 60 | 11.2 days | 2.6 days | 0.5 days |

Data sourced from a study on nitrofurantoin hydrolytic degradation. researchgate.net

Potential for Environmental Transformation and Metabolite Formation

When parent compounds like 5-nitrofurfuryl acetate (B1210297) degrade in the environment, they can form a variety of transformation products or metabolites. mdpi.com These new chemical entities may have different properties and environmental behaviors than the original compound. researchgate.net The nitro group of nitrofurans is highly reactive and susceptible to reduction to an amino group by reductase enzymes in organisms, leading to rapid metabolism. nih.gov

The hydrolytic degradation of nitrofurantoin, for example, leads to different products depending on the pH. researchgate.net The identified degradation pathways suggest that key processes include the cleavage of the N-N single bond and the opening of the heterocyclic ring. researchgate.net Photodegradation can also yield a range of products. The direct photolysis of nitrofurantoin has been shown to produce intermediates like 5-hydroxyfuran-2-carbaldehyde. researchgate.net Similarly, the investigation of other veterinary drug metabolites has revealed that direct photolysis can lead to a variety of hydroxylated products that may still possess biological activity. nih.gov

In organisms, nitrofuran drugs are rapidly metabolized. For instance, furazolidone (B1674277) (FZD), furaltadone (B92408) (FTD), nitrofurantoin (NFT), and nitrofurazone (B1679002) (NFZ) are metabolized to 3-amino-2-oxazolidone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), respectively. nih.gov These metabolites are often more stable than the parent drug and can be used as markers for the use of the parent compounds. nih.gov

Table 3: Common Nitrofuran Drugs and Their Primary Metabolites

| Parent Nitrofuran Drug | Metabolite |

|---|---|

| Furazolidone (FZD) | 3-amino-2-oxazolidone (AOZ) |

| Furaltadone (FTD) | 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) |

| Nitrofurantoin (NFT) | 1-aminohydantoin (AHD) |

| Nitrofurazone (NFZ) | Semicarbazide (SEM) |

Data sourced from a review on nitrofuran metabolites. nih.gov

Research on Sustainable Synthesis and Degradation Processes

In response to the environmental persistence and potential risks of some chemical compounds, there is growing research into sustainable synthesis and degradation methods. This includes the development of greener synthetic routes and more effective remediation technologies. mdpi.com

For nitrofuran compounds, synthesis often involves the reaction of 5-nitrofurfural with other chemical entities. nih.gov Research is ongoing to develop more efficient and environmentally benign synthetic methods. For example, some studies focus on the synthesis of novel nitrofuran derivatives with specific biological activities, which may involve multi-step chemical reactions. mdpi.comacs.org

On the degradation side, advanced oxidation processes (AOPs) are recognized as highly efficient for breaking down and even completely mineralizing non-biodegradable organic pollutants. nih.govtandfonline.com The photo-Fenton process, an AOP, has been shown to effectively remove and mineralize nitrofurantoin from water in a short amount of time. tandfonline.com Another area of active research is bioremediation, which uses microorganisms to break down contaminants. Studies have isolated bacterial strains capable of degrading nitrofurantoin, with removal efficiencies ranging from 50% to 90% over a 28-day period. mdpi.com Such research is crucial for developing sustainable methods to treat wastewater containing these compounds. researchgate.net Furthermore, the catalytic reduction of the nitro group in nitrofurans is another potential pathway for their transformation and detoxification.

Advanced Analytical Methodologies in 5 Nitrofurfuryl Acetate Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable tools for probing the structural details of molecules and monitoring the progress of chemical reactions involving 5-Nitrofurfuryl acetate (B1210297). Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in identifying functional groups and determining the connectivity of atoms, thereby providing insights into reaction pathways and the structures of resulting products.

Infrared (IR) Spectroscopy:

IR spectroscopy is adept at identifying specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 5-Nitrofurfuryl acetate research, IR spectroscopy is instrumental in confirming the presence of key structural features and tracking their transformation during a reaction.

Key IR absorption bands for nitroaromatic compounds and esters are well-defined. The nitro group (–NO₂) typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The carbonyl group (C=O) of the acetate moiety also shows a strong absorption band. Changes in the position and intensity of these bands can indicate the involvement of these functional groups in a chemical reaction. For instance, the reduction of the nitro group or the hydrolysis of the ester can be monitored by the disappearance or alteration of their respective IR signals.

Table 1: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| C–O (Ester) | Stretch | 1000 - 1300 | Strong |

This table provides typical ranges for the indicated functional groups.

Research has utilized IR spectroscopy to study the structure of products from reactions involving furan (B31954) derivatives, providing evidence for the formation of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of reaction products of this compound. The chemical shift, multiplicity (splitting pattern), and integration of signals in an ¹H NMR spectrum reveal the electronic environment, number of neighboring protons, and the relative number of each type of proton, respectively.

For example, the ¹H NMR spectrum of a compound related to this compound, 5-nitrofurfural, shows distinct signals for the aldehyde proton and the protons on the furan ring. In the case of this compound, specific signals corresponding to the acetyl methyl protons (–CH₃) and the furfuryl methylene (B1212753) protons (–CH₂–) would be expected. Any reaction that modifies these parts of the molecule would result in predictable changes in the NMR spectrum, allowing for the structural determination of the products.

Chromatographic Methods for Product Separation and Analysis

Chromatographic techniques are essential for separating the often complex mixtures that result from chemical reactions or degradation studies of this compound. The choice of method depends on the polarity, volatility, and thermal stability of the analytes.

Liquid Chromatography with Quadrupole (LC-Q):

Liquid chromatography is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with a quadrupole mass spectrometer (LC-Q), it becomes a powerful tool for both separation and identification. In the analysis of nitrofuran derivatives, which can be sensitive to heat, LC-based methods are often preferred.

The separation in LC is based on the differential partitioning of analytes between a stationary phase and a mobile phase. By carefully selecting the column (stationary phase) and the solvent system (mobile phase), researchers can achieve high-resolution separation of reaction products. The quadrupole mass analyzer then provides mass-to-charge ratio information for the eluted compounds, aiding in their identification. The use of techniques like two-dimensional liquid chromatography (2D-LC) can further enhance the separation of complex mixtures.

Gas-Liquid Chromatography (GLC):

Gas-liquid chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. In GLC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. Separation occurs based on the differential partitioning of the analytes between the gas and liquid phases.

For the analysis of

Future Directions in 5 Nitrofurfuryl Acetate Research

Exploration of Underexplored Chemical Space for Derivatization

The structural modification of lead molecules is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological profiles. nih.gov For 5-nitrofurans, including derivatives of 5-nitrofurfuryl acetate (B1210297), the nitro group is generally considered essential for their biological activity. researchgate.net However, the influence of substituents at other positions, particularly the C-2 position of the furan (B31954) ring, is not completely understood, presenting a fertile ground for further investigation. researchgate.net

Future research will likely focus on late-stage functionalization (LSF), a direct and efficient method for modifying complex molecules. nih.gov Techniques such as copper-catalyzed C-H functionalization can be employed to introduce a diverse array of chemical groups (e.g., hydroxylation, methylation, azidination, cyanation, arylation) onto the nitrofuran core. nih.gov This approach allows for the rapid generation of new analogues, expanding the chemical space around the 5-nitrofurfuryl acetate scaffold. The goal of these derivatizations includes enhancing bioavailability, improving metabolic stability, increasing target selectivity, and modifying solubility. nih.gov By systematically exploring these modifications, researchers can build comprehensive Structure-Activity Relationship (SAR) libraries to identify derivatives with enhanced potency and novel biological activities. nih.gov

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, thereby guiding experimental work. For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies have already provided valuable insights. nih.govresearchgate.net These models have shown that the biological activity of nitrofuran derivatives correlates with electronic factors, such as the Hammett substituent constant and the cyclic voltametric reduction potential, rather than hydrophobicity. nih.govresearchgate.net

The future of computational modeling in this field lies in the application of more advanced techniques. Molecular docking studies, for instance, can predict the binding modes of this compound derivatives with specific biological targets, such as bacterial or parasitic enzymes. drugbank.comsemanticscholar.org These simulations can help elucidate the specific molecular interactions that underpin their mechanism of action. Furthermore, quantum mechanical calculations can be used to model reaction pathways, such as the enzymatic reduction of the nitro group, which is believed to be crucial for the bioactivity of these compounds. researchgate.net By combining QSAR, molecular docking, and quantum chemistry, researchers can develop predictive models to design novel derivatives with desired activities and gain a more granular understanding of their mechanisms at the atomic level. nih.gov

Development of Novel Research Methodologies for Synthesis and Analysis

Innovation in synthetic and analytical chemistry is critical for advancing the study of this compound. The synthesis of related compounds, such as the key intermediate 5-nitrofurfural diacetate, often involves nitration of furfural (B47365) derivatives in acetic anhydride (B1165640). google.comchemicalbook.comgoogle.com These reactions can be hazardous due to the use of harsh nitrating agents and the potential instability of intermediates like acetyl nitrate (B79036). nih.gov

A significant future direction is the adoption of continuous flow chemistry platforms for the synthesis of nitrofurans. nih.gov This technology offers enhanced safety by generating and consuming reactive intermediates like acetyl nitrate in situ, minimizing the risks associated with their accumulation. nih.gov Flow chemistry also allows for precise control over reaction parameters, leading to higher reproducibility and yields. nih.gov The development of such robust, automated systems will be crucial for the efficient and safe production of this compound and its derivatives for research purposes. nih.gov

In the realm of analysis, new methodologies are needed for the efficient separation and characterization of these compounds and their metabolites. Techniques like High-Performance Liquid Chromatography (HPLC) are already in use, but there is scope for developing faster and more sensitive methods, such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), for pharmacokinetic studies and impurity profiling. sielc.com

Expanding Fundamental Mechanistic Understanding of Biological Interactions

A complete understanding of how this compound and its derivatives exert their biological effects at a molecular level remains an important goal. It is widely accepted that the antimicrobial activity of nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within the target cell, leading to the formation of reactive, toxic intermediates. researchgate.net However, the specific enzymes involved and the precise nature of the damage caused by these intermediates are areas requiring further clarification.

Future research should focus on identifying the specific cellular targets of these reactive species. QSAR studies suggest that while reduction is a necessary step, it may not be the sole determinant of activity, indicating that other structural features play a key role in target recognition and binding. nih.govresearchgate.net Investigations could employ proteomic and metabolomic approaches to identify proteins and pathways that are specifically affected by this compound derivatives. Understanding these fundamental biological interactions is crucial for rational drug design, helping to create next-generation nitrofuran compounds with improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 5-Nitrofurfuryl acetate in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with HPLC–MS/MS is widely used for quantification. Key steps include:

- Sample Preparation : Use deuterated internal standards (e.g., MDA-d2, 8-PGF2α-d4) to correct for matrix effects .

- Chromatography : Optimize gradient elution with HPLC-grade methanol/acetonitrile and water to resolve this compound from interfering compounds.

- Validation : Ensure linearity (R² > 0.99) across physiological concentration ranges and assess recovery rates (>80%) using spiked synthetic urine .

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze the acetate proton signal (δ 2.0–2.2 ppm) and nitrofuran ring protons (δ 7.5–8.5 ppm) to confirm functional groups.

- Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺ at m/z 201.0 for C₇H₇NO₅) and fragmentation patterns using high-resolution MS .

- Elemental Analysis : Verify %C/%N/%O alignment with theoretical values (e.g., C: 41.8%, N: 6.9%, O: 39.7%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include:

- Stability : Degrades under UV light; store in amber vials at –20°C.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited in aqueous buffers (<1 mg/mL).

- Thermal Behavior : Decomposes above 150°C; avoid heating during formulation .

Advanced Research Questions

Q. What mechanistic pathways explain the carcinogenic potential of this compound derivatives?

- Methodological Answer :

- Metabolic Activation : Nitroreductases convert the nitro group to reactive intermediates (e.g., nitroso derivatives), forming DNA adducts. Use in vitro models (e.g., rat hepatocytes) with LC-MS to track adduct formation .

- Genotoxicity Assays : Employ Ames tests with S. typhimurium strains (TA98/TA100) to assess mutagenicity. Positive results (e.g., ≥1 nmol/plate revertants) indicate frameshift mutations .

- In Vivo Studies : Monitor urinary tract tumors in rodents via histopathology after chronic exposure (≥6 months) .

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Quantify degradation products (e.g., 5-hydroxymethylfurfural) via LC-UV/Vis.

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. Adjust experimental protocols (e.g., pH 6.8 for maximal stability) based on Arrhenius plots .

- Inter-Lab Validation : Share samples with collaborators to standardize protocols and reduce variability .

Q. What advanced techniques are used to study the interaction of this compound with lipid membranes?

- Answer :

- Fluorescence Anisotropy : Incorporate nitro-group-specific fluorophores (e.g., dansyl derivatives) to measure membrane fluidity changes in liposomes .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Validate simulations with experimental partition coefficients (log P) .

Data Interpretation & Reproducibility

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EFSA reviews ) and assess confounding variables (e.g., dosing regimens, species differences).

- Dose-Response Curves : Replicate experiments across multiple concentrations to identify threshold effects. Use ANOVA to confirm statistical significance .

- Open Data Sharing : Publish raw datasets (e.g., via Zenodo) to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.